molecular formula C8H10O3 B1679625 Propargyl-peg2-acrylate CAS No. 52436-42-7

Propargyl-peg2-acrylate

Cat. No. B1679625
CAS RN: 52436-42-7
M. Wt: 154.16 g/mol
InChI Key: QRAIBQFSMDTSQE-UHFFFAOYSA-N
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Description

Propargyl-PEG2-Acrylate is a PEG derivative containing a propargyl group and an acrylate group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The acrylate group enables Michael addition .


Synthesis Analysis

The synthesis of Propargyl-PEG2-Acrylate involves the reaction of the propargyl group with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The acrylate group enables Michael addition .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG2-Acrylate is C8H10O3 . It contains a propargyl group and an acrylate group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Chemical Reactions Analysis

The propargyl group in Propargyl-PEG2-Acrylate can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The acrylate group enables Michael addition .


Physical And Chemical Properties Analysis

The molecular weight of Propargyl-PEG2-Acrylate is 154.2 g/mol . The functional group is Propargyl/Acrylate .

Scientific Research Applications

  • Drug Delivery

    • Application : Propargyl-PEG2-Acrylate is used in the creation of monodispersed linear PEGs for drug delivery .
    • Method : The propargyl group in Propargyl-PEG2-Acrylate can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The acrylate group enables Michael addition .
    • Results : The hydrophilic PEG spacer increases solubility in aqueous media, which is beneficial for drug delivery .
  • Synthesis of Propargyl Derivatives

    • Application : The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
    • Method : The synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates has seen remarkable progress .
    • Results : The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
  • Preparation of Lipid Nanoparticles

    • Application : Propargyl acrylate participates in the preparation of lipid nanoparticles for use in siRNA delivery .

Safety And Hazards

When handling Propargyl-PEG2-Acrylate, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Propargyl-PEG2-Acrylate, as a PEG derivative containing a propargyl group and an acrylate group, has potential applications in various fields due to its ability to react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The acrylate group enables Michael addition , which could open up new synthetic pathways for further elaboration .

properties

IUPAC Name

2-prop-2-ynoxyethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-5-10-6-7-11-8(9)4-2/h1,4H,2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAIBQFSMDTSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-peg2-acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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